X-ray Crystallographic Characterization Confirms Unique Molecular Structure Compared to Tetrafluoroborate Analogue
Triethyloxonium hexafluorophosphate has been fully characterized by X-ray crystallography, confirming its pyramidal C-O-C geometry and providing definitive structural data. In contrast, the structure of the closely related and widely used triethyloxonium tetrafluoroborate has not been characterized by X-ray crystallography [1]. This structural certainty is crucial for precise computational modeling and understanding reaction mechanisms, offering a clear procurement advantage for researchers requiring defined structural parameters.
| Evidence Dimension | Structural Characterization (X-ray Crystallography) |
|---|---|
| Target Compound Data | Structure fully characterized by X-ray crystallography |
| Comparator Or Baseline | Triethyloxonium tetrafluoroborate: Structure not characterized by X-ray crystallography |
| Quantified Difference | Target compound has a known, verified crystal structure; comparator does not |
| Conditions | Single crystal X-ray diffraction study [1] |
Why This Matters
Procurement of this compound ensures the use of a structurally defined reagent, which is essential for mechanistic studies and computational chemistry applications where molecular geometry is a critical parameter.
- [1] Watkins, M. I., Ip, W. M., Olah, G. A., & Bau, R. (1982). Onium ions. 23. Structure of oxonium ions: an x-ray crystallographic study of triethyloxonium hexafluorophosphate and triphenyloxonium tetraphenylborate. Journal of the American Chemical Society, 104(9), 2365-2372. doi:10.1021/ja00373a006 View Source
